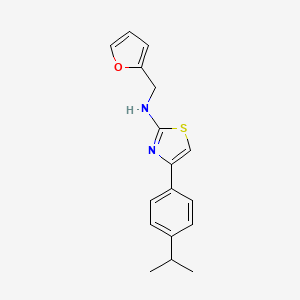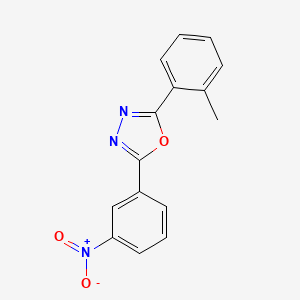![molecular formula C16H13N5O4 B5710232 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide, also known as BB-94, is a synthetic compound that belongs to the family of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for normal tissue remodeling and repair. However, excessive MMP activity is associated with various pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors, including BB-94, have been developed as potential therapeutic agents to target MMP-mediated diseases.
作用機序
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide acts as a reversible inhibitor of MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalysis. This compound contains a zinc-binding group that chelates the zinc ion, thereby preventing the enzyme from functioning. Additionally, this compound has been shown to inhibit other metalloproteinases, such as ADAMs (a disintegrin and metalloproteinase) and ADAMTSs (a disintegrin and metalloproteinase with thrombospondin motifs), which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing MMP-mediated ECM degradation and angiogenesis. In arthritis, this compound has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage and bone degradation. In cardiovascular diseases, this compound has been shown to reduce the progression of atherosclerosis and prevent aneurysm formation by inhibiting MMP-mediated ECM degradation and vascular smooth muscle cell apoptosis.
実験室実験の利点と制限
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which allows for the specific targeting of MMP-mediated processes. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, one limitation is that this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other metalloproteinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the development and application of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and selectivity. Another direction is the identification of new MMP inhibitors with improved potency and selectivity, which can lead to the development of more effective therapeutic agents. Additionally, the application of MMP inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce side effects. Finally, the development of new experimental models and techniques, such as MMP-specific imaging agents, may provide new insights into the role of MMPs in disease and facilitate the development of personalized medicine approaches.
合成法
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide can be synthesized through a multi-step process, starting from commercially available 2-methyl-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with 2-aminobenzoxazole to form the corresponding amide. The final step involves the condensation of the amide with formaldehyde and ammonium acetate to yield this compound.
科学的研究の応用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and MMP inhibitors such as this compound have been shown to inhibit tumor growth and metastasis in preclinical models. In arthritis, MMPs contribute to joint destruction and inflammation, and MMP inhibitors have been investigated as potential disease-modifying agents. In cardiovascular diseases, MMPs are involved in the degradation of ECM proteins in the arterial wall, leading to the development of atherosclerosis and aneurysm. MMP inhibitors have been shown to reduce the progression of atherosclerosis and prevent aneurysm formation in animal models.
特性
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-9-10(5-4-7-12(9)21(23)24)14(22)19-15(17)20-16-18-11-6-2-3-8-13(11)25-16/h2-8H,1H3,(H3,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBOBULCNIGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)





![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)